Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate
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Overview
Description
Chemical Reactions Analysis
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The exact mechanism of action for Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate is not well-documented. compounds of this nature typically exert their effects by interacting with specific molecular targets, such as proteins or enzymes, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- Methyl [2-(4-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
These compounds share a similar core structure but differ in the position of the methyl group on the phenoxy ring. The uniqueness of this compound lies in its specific substitution pattern, which may influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H14N2OS2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[2-(3-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-10-4-3-5-11(8-10)15-6-7-17-12(16-2)14-9-13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ZDOYSGHMIXIAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC(=NC#N)SC |
Origin of Product |
United States |
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